3'-(3-Chlorophenyl)epibatidine
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C17H16Cl2N2 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-[6-chloro-5-(3-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16Cl2N2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1 |
Clé InChI |
BQOFUHKUXADYRQ-SQWLQELKSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Molecular Recognition and Binding Dynamics at Nicotinic Acetylcholine Receptors
Radioligand Binding Assays for Quantitative Receptor Affinity Determination
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. This is achieved by using a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The affinity of an unlabeled compound, such as 3'-(3-Chlorophenyl)epibatidine, can then be determined by its ability to compete with and displace the radioligand from the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. From this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.
[³H]Epibatidine is a tritiated form of epibatidine (B1211577), a potent nicotinic agonist, and is widely used as a radioligand for studying nAChRs. mdpi.com Its high affinity for various nAChR subtypes, particularly the α4β2* subtype, makes it a valuable tool for characterizing the binding of new ligands. mdpi.comnih.govnih.gov In these assays, membrane preparations from tissues or cells expressing nAChRs are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the compound being tested. The amount of bound radioactivity is then measured to determine the extent of displacement.
Studies have shown that [³H]epibatidine binds with high affinity to nAChRs in the brain and adrenal gland. nih.govnih.gov In rat forebrain homogenates, [³H]epibatidine has been found to bind to two sites with high affinities. nih.gov The high-affinity binding of [³H]epibatidine primarily represents the α4β2 subtype of nAChRs in the central nervous system of rodents. frontiersin.org The use of [³H]epibatidine has been instrumental in determining the binding affinities of a wide range of nicotinic ligands, providing crucial data for understanding their structure-activity relationships. acs.orgnih.gov
To determine the selectivity of a compound for different nAChR subtypes, radioligands with higher specificity for certain subtypes are employed. For instance, [¹²⁵I]iodo-α-conotoxins are valuable tools for probing specific neuronal nAChR subtypes. embopress.orgnih.gov For example, α-conotoxin MII has been used to identify a novel nAChR population in the mouse brain. dntb.gov.ua Another important class of subtype-selective radioligands is based on α-bungarotoxin and methyllycaconitine (B43530) (MLA).
[¹²⁵I]iodoMLA is a radiolabeled derivative of MLA, a potent and selective antagonist for the α7 nAChR subtype. nih.govplos.org Binding sites in the brain with high affinity for [¹²⁵I]α-bungarotoxin have been correlated with the α7 nAChR. nih.gov The use of [¹²⁵I]iodoMLA allows for the specific assessment of a compound's affinity for the α7 nAChR. nih.govnih.gov This is particularly important for determining the selectivity profile of a compound, as many nicotinic ligands exhibit different affinities for α4β2 and α7 receptors. nih.gov
Binding Profile of this compound at α4β2 Nicotinic Acetylcholine (B1216132) Receptors
Research has shown that this compound, along with other 3'-(substituted phenyl)epibatidine analogues, demonstrates a high affinity for the α4β2 nAChR subtype. nih.gov In studies utilizing [³H]epibatidine for radioligand binding assays, these analogues have shown affinities comparable to that of epibatidine itself. nih.gov The introduction of a substituted phenyl group at the 3'-position of the epibatidine structure does not appear to negatively impact its ability to bind to the α4β2* nAChRs. nih.gov
In a series of 3'-(substituted phenyl)epibatidine analogues, this compound (referred to as compound 5e in a study) was identified as a potent ligand. nih.gov The binding affinity (Ki) for these analogues at the α4β2 nAChR was found to be in a similar range to epibatidine. nih.gov
Table 1: Binding Affinities of 3'-(substituted phenyl)epibatidine Analogues at α4β2 nAChRs
| Compound | Substituent | Ki (nM) at α4β2 nAChR |
|---|---|---|
| Epibatidine | - | ~0.026 |
| 3'-(3-Fluorophenyl)epibatidine | 3-Fluoro | Similar to epibatidine |
| This compound | 3-Chloro | Similar to epibatidine |
| 3'-(3-Aminophenyl)epibatidine | 3-Amino | Similar to epibatidine |
| 3'-(3-Dimethylaminophenyl)epibatidine | 3-Dimethylamino | Similar to epibatidine |
Data derived from studies on 3'-(substituted phenyl)epibatidine analogues. nih.gov
Binding Profile of this compound at α7 Nicotinic Acetylcholine Receptors
In contrast to its high affinity for the α4β2 nAChR, this compound and its related analogues generally exhibit low affinity for the α7 nAChR subtype. nih.gov This selectivity is a common feature among many epibatidine derivatives. mdpi.com Studies using [¹²⁵I]iodoMLA as the radioligand to specifically label α7 nAChRs have confirmed the weak binding of these compounds to this receptor subtype. nih.govnih.gov
The significant difference in binding affinity between the α4β2 and α7 subtypes highlights the α4β2-selectivity of this compound. This property is crucial for its potential as a pharmacological tool to selectively probe the function of α4β2 nAChRs.
Table 2: Comparative Binding Affinity of 3'-(substituted phenyl)deschloroepibatidine Analogues at α4β2 and α7 nAChRs
| Compound | Ki (nM) at α4β2 nAChR | Ki (µM) at α7 nAChR |
|---|---|---|
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | 0.009 | > 2 |
| 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine | Potent | No affinity |
Data from a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, demonstrating the general trend of high α4β2 affinity and low α7 affinity. nih.govnih.gov
Comparative Analysis of Receptor Binding Affinities with Epibatidine and Clinically Relevant Ligands
The binding affinity of this compound is comparable to that of the parent compound, epibatidine, at the α4β2 nAChR. nih.gov Epibatidine itself is a very high-affinity ligand for this receptor subtype, with Ki values reported in the picomolar to low nanomolar range. mdpi.comnih.gov
When compared to clinically relevant ligands such as varenicline (B1221332), a partial agonist at α4β2 nAChRs used for smoking cessation, this compound and its analogues also demonstrate potent binding. Varenicline has a reported Ki value of approximately 0.12 nM for the α4β2*-nAChR. nih.gov The high affinity of this compound places it among the more potent ligands for this receptor subtype.
The key distinction for this compound and similar analogues lies in their functional activity. While epibatidine is a potent agonist, many of its 3'-substituted derivatives, including this compound, exhibit partial agonist or even antagonist properties. nih.gov This modulation of functional activity, while maintaining high binding affinity, is a significant area of research in the development of new nicotinic ligands.
Table 3: Comparison of Binding Affinities (Ki) at α4β2* nAChRs
| Compound | Ki (nM) |
|---|---|
| Epibatidine | 0.026 |
| Varenicline | 0.12 |
| This compound | Similar to epibatidine |
Values are approximate and can vary based on experimental conditions. nih.govnih.gov
Computational Docking and Molecular Dynamics Simulations of Ligand-nAChR Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes of ligands like this compound at the molecular level. These techniques are used to predict and analyze the interactions between the ligand and the amino acid residues within the binding pocket of the nAChR.
Molecular modeling studies have been conducted on epibatidine and its analogues to understand their interactions with the nAChR binding site. nih.govunimi.itresearchgate.net These studies often utilize homology models of the nAChR subtypes, which are based on the crystal structures of related proteins like the acetylcholine-binding protein (AChBP). researchgate.netnih.gov
For epibatidine-related compounds, it is generally accepted that the protonated amino group forms a cation-π interaction with a conserved tryptophan residue in the binding site. The aromatic portion of the molecule, in this case, the chlorophenyl group, is positioned within a hydrophobic pocket. researchgate.net Docking simulations of epibatidine and its derivatives into models of α4β2 and α7 receptors have been performed to rationalize their binding affinities and selectivities. unimi.it These computational approaches help in understanding how the addition of substituents, such as the 3-chlorophenyl group, influences the binding orientation and affinity of the ligand for different nAChR subtypes.
Structure Activity Relationship Sar Elucidation for 3 3 Chlorophenyl Epibatidine Analogs
Systematic Investigation of Substituent Effects on the 3'-Phenyl Ring
The 3'-phenyl ring of epibatidine (B1211577) analogs serves as a critical point for structural modification, allowing for a nuanced manipulation of the compound's pharmacological profile. Researchers have systematically introduced various substituents to this ring to probe the effects of their electronic and steric properties on nAChR binding.
Influence of Halogenation Patterns on nAChR Affinity and Selectivity
The introduction of halogens to the 3'-phenyl ring has been a key strategy in modulating the affinity and selectivity of epibatidine analogs for different nAChR subtypes. Studies have shown that both the type of halogen and its position on the phenyl ring can have profound effects.
For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs demonstrated high affinity for α4β2* nAChRs, with the 4-chlorophenyl analog (5e) being the most potent and selective antagonist in a tail-flick test. nih.gov This suggests that the electronic-withdrawing nature of the chlorine atom at the para position enhances antagonist activity. Further research on 3'-(substituted phenyl)epibatidine analogs revealed that 3'-(3-Fluorophenyl)epibatidine and 3'-(3-chlorophenyl)epibatidine (5c and 5e) were more potent as both agonists and antagonists compared to the smoking cessation drug varenicline (B1221332) in several pharmacological tests. rti.orgnih.gov
In another study, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues (5a-k) all exhibited high affinity for α4β2 nAChRs with no significant binding at α7 nAChRs. nih.gov This highlights the role of the 2'-fluoro substitution in directing selectivity towards the α4β2 subtype. The addition of a bulky substituted phenyl group at the 3'-position did not hinder receptor recognition at α4β2*-nAChRs, but the combination of a 2'-fluoro group with these bulky substituents interfered with receptor activation, leading to potent antagonist activity. nih.gov
The binding affinity of various halogenated analogs for the α4β2 nAChR is summarized in the table below.
Table 1: nAChR Binding Affinities of Halogenated 3'-Phenylepibatidine Analogs
| Compound | Substituent | Receptor Subtype | Ki (nM) | Reference |
|---|---|---|---|---|
| 5e | 4-Chlorophenyl | α4β2* | Potent Antagonist | nih.gov |
| 5c | 3-Fluorophenyl | α4β2 | High Affinity | rti.orgnih.gov |
| 5e | 3-Chlorophenyl | α4β2 | High Affinity | rti.orgnih.gov |
| 5g | 4-Nitrophenyl | α4β2* | 0.009 | nih.gov |
| 7b | 3'-Fluoro (on 4'-pyridyl) | α4β2* | 0.067 | acs.org |
| 7c | 3'-Chloro (on 4'-pyridyl) | α4β2* | 1.18 | acs.org |
Impact of Electronic and Steric Properties of Substituents
Beyond simple halogenation, the electronic and steric characteristics of substituents on the 3'-phenyl ring play a crucial role in determining the pharmacological outcome. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly influence binding affinity. nih.gov
For example, in a series of 2'-fluoro-3'-(substituted pyridinyl)deschloroepibatidine analogs, both an electron-withdrawing 3'-fluoro group and an electron-donating methoxy (B1213986) group on the 4'-pyridyl ring resulted in compounds with very high affinity for α4β2*-nAChRs. acs.org This suggests a complex interplay of electronic effects. Systematic studies have found that the electronic effect of substituents is often a predominant factor controlling the ease of certain chemical reactions, while steric effects, though significant, may be less critical in some contexts. rsc.org
Steric effects, which relate to the spatial arrangement of atoms, are also a key consideration. wikipedia.org The introduction of bulky substituents can either enhance or diminish binding, depending on the specific receptor subtype and the binding pocket's architecture. nih.gov While bulky groups at the 3'-position of 2'-fluoro-deschloroepibatidine analogs did not prevent binding to α4β2* nAChRs, they did impact receptor activation. nih.gov This indicates that steric bulk can be leveraged to convert agonists into antagonists.
Modulation of the Azabicyclo[2.2.1]heptane Bridgehead and Nitrogen Atom
Modifications to the 7-azabicyclo[2.2.1]heptane core of epibatidine have been explored to alter its properties. Introducing substituents at the bridgehead position of this bicyclic system has been a strategy to develop new analogs. mdpi.com For example, a series of synthetic alkaloids with a symmetric, 1-substituted 7-azabicyclo[2.2.1]heptane skeleton were evaluated, with two compounds showing selective binding to the α4β2 subtype of nAChRs. rsc.org
The nitrogen atom within the azabicyclo[2.2.1]heptane system is a key pharmacophoric element, typically existing in a protonated state to interact with the receptor. researchgate.net Altering the basicity or steric accessibility of this nitrogen can have a significant impact on binding affinity and functional activity. The synthesis of analogs based on the 2-azabicyclo[2.2.1]heptane system, a structural isomer of the native epibatidine scaffold, has also been pursued to explore new regions of chemical space and potentially discover ligands with improved properties. le.ac.uk
Development of Nicotinic Acetylcholine (B1216132) Receptor Pharmacophore Models
The wealth of SAR data from epibatidine analogs has been instrumental in the development of pharmacophore models for nAChR ligands. These models define the essential structural features required for a molecule to bind and activate (or block) the receptor. A typical nicotinic pharmacophore consists of a cationic center, usually a protonated nitrogen, and a hydrogen bond acceptor. researchgate.netpnas.org
Modeling studies based on constrained epibatidine analogs suggest that the spatial arrangement of the ligand's atoms around these pharmacophore elements can control their nAChR subtype selectivity. figshare.comnih.gov For epibatidine, the distance between the protonated nitrogen of the azabicyclic system and the nitrogen on the pyridine (B92270) ring is considered an important parameter. researchgate.net Docking studies using the acetylcholine binding protein (AChBP) as a template for the nAChR ligand-binding domain have provided insights into the binding modes of epibatidine and its analogs, helping to rationalize observed SAR trends. nih.gov These computational models are crucial tools in the rational design of new, more selective, and potent nAChR ligands.
Chiral Recognition and Enantioselective Binding Preferences
Epibatidine has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. Interestingly, for epibatidine itself, both the (+) and (-) enantiomers are biologically active and exhibit similar binding affinities to nAChRs. wikipedia.org This is in contrast to other nicotinic agonists like nicotine (B1678760), where the natural (-)-enantiomer shows a marked preference for neuronal nAChRs. vliz.be
However, for certain epibatidine analogs, enantioselective binding has been observed. For example, in a study of conformationally constrained analogs, one enantiomer (20a) showed higher affinity for β2-containing nAChR subtypes, while its counterpart (20b) had the reverse selectivity, preferring β4-containing subtypes. nih.gov This demonstrates that while the parent compound may not show significant enantioselectivity in binding, modifications to its structure can introduce chiral recognition elements that lead to different pharmacological profiles for each enantiomer. This aspect is critical for the development of highly specific therapeutic agents, as often only one enantiomer possesses the desired activity while the other may be inactive or contribute to side effects.
In Vitro Pharmacological Characterization of 3 3 Chlorophenyl Epibatidine Functionality
Electrophysiological Assessment of Nicotinic Acetylcholine (B1216132) Receptor Modulatory Activity
Electrophysiological assays, particularly using Xenopus oocytes expressing specific nAChR subtypes, have been instrumental in characterizing the functional activity of 3'-(3-Chlorophenyl)epibatidine. These studies measure the ion flow through the receptor channel upon ligand binding, providing direct evidence of agonist or antagonist activity.
Agonist Activity Evaluation at α4β2 nAChR Subtype
Research has shown that this compound (5e) demonstrates agonist activity at the α4β2 nAChR subtype. nih.govnih.gov When tested in vivo, it was found to be more potent than the smoking cessation drug varenicline (B1221332) in four different pharmacological tests that indicate agonist action. nih.govnih.gov This suggests that the 3-chlorophenyl substitution on the epibatidine (B1211577) scaffold is well-tolerated for receptor activation at this specific subtype. All analogues in the 3'-(substituted phenyl)epibatidine series, including the 3-chlorophenyl variant, exhibited affinities for the α4β2 nAChR similar to that of epibatidine itself. nih.govnih.gov
Table 1: Comparative Agonist Potency of this compound and Varenicline
| Compound | Agonist Potency Comparison |
|---|---|
| This compound (5e) | More potent than varenicline in four agonist tests nih.govnih.gov |
| Varenicline | Used as a comparator compound nih.govnih.gov |
Agonist Activity Evaluation at α7 nAChR Subtype
In contrast to its activity at the α4β2 subtype, this compound and its analogues generally display weak affinity for the α7 nAChR. nih.gov Specifically, the 3-chlorophenyl analogue (referred to as 5e in a study) had a Ki value of 30.5 nM for the α7 nAChR. nih.gov While this was the highest affinity for the α7 subtype among the tested analogues, it was still significantly lower than its affinity for the α4β2 subtype, indicating a high degree of selectivity for the α4β2 receptor. nih.gov
Table 2: Binding Affinity of this compound at nAChR Subtypes
| Compound | α4β2 nAChR Affinity | α7 nAChR Affinity (Ki) |
|---|
| This compound (5e) | Similar to epibatidine nih.govnih.gov | 30.5 nM nih.gov |
Antagonist Activity Profiling Against Nicotine (B1678760) and Acetylcholine
Studies have revealed that this compound also possesses antagonist properties, particularly against nicotine-induced effects. nih.govnih.gov In an analgesia hot-plate test, it was shown to be a more potent antagonist against nicotine than varenicline. nih.govnih.gov This dual activity as both an agonist and an antagonist is characteristic of a partial agonist profile. The antagonist activity is a key feature of this compound, suggesting it can modulate the effects of other nicotinic agonists like nicotine and the endogenous neurotransmitter, acetylcholine.
Functional Selectivity and Partial Agonism/Antagonism Characterization
The pharmacological profile of this compound is best described as that of a nicotinic partial agonist. nih.govnih.gov This means it can act as both an agonist and an antagonist depending on the specific conditions and the presence of other nicotinic ligands. Analogues in this series, including the 3-chlorophenyl derivative, are characterized as partial agonists with varying degrees of functional agonist and antagonist activity. nih.govnih.gov This functional selectivity is a desirable trait in the development of therapeutics, as it may offer a balanced modulation of the nicotinic system. The 3'-(3-Fluorophenyl)epibatidine and this compound, in particular, were highlighted as being more potent than varenicline as both agonists and antagonists in specific assays. nih.govnih.gov
Subtype Selectivity and Off-Target Receptor Activity Profiling
A crucial aspect of the pharmacological characterization of this compound is its selectivity for different nAChR subtypes and its potential for off-target effects. Research has consistently shown that this compound and its analogues have a high affinity for the α4β2 nAChR subtype while exhibiting relatively weak affinity for the α7 nAChR subtype. nih.gov For instance, the 4-chlorophenyl analogue (a close structural relative) was found to be over 2000-fold selective for the α4β2 nAChR relative to the α7 nAChR. nih.gov This high degree of subtype selectivity is a significant advantage, as it can lead to more targeted therapeutic effects with a reduced likelihood of side effects mediated by other receptor subtypes. While the analgesic action of epibatidine is attributed to its interaction with nAChRs, it does not interact with opioid receptors. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3'-(3-Fluorophenyl)epibatidine |
| 3'-(3-Aminophenyl)epibatidine |
| 3'-(3-Dimethylaminophenyl)epibatidine |
| 4-chlorophenyl analogue |
| Acetylcholine |
| Dihydro-β-erythroidine |
| Epibatidine |
| Mecamylamine |
| Methyllycaconitine (B43530) |
| Nicotine |
| Varenicline |
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine |
| Cytisine |
| N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide |
| α-conotoxin PnIA [R9, L10] |
| α-cobratoxin |
| Carbamylcholine |
| Metanicotine |
| 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines |
| 2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine |
| 2'-fluoro-3'-(4-(trifluoromethanesulfonylphenyl))deschloroepibatidine |
| 2'-fluoroepibatidine |
| deschloroepibatidine |
| 2'-fluoro-3'-(3-substituted phenyl)epibatidine |
| 2'-fluoro-3'-(4-substituted phenyl)epibatidine |
| 2'-fluoro-3-(substituted pyridine)epibatidine |
| 2'-fluoro-3'-(4''-pyridinyl)deschloroepibatidine |
| 2'-fluoro-3'-(3''-pyridinyl)deschloroepibatidine |
| 2'-fluoro-3'-(3'-chloro-4'-pyridyl)deschloroepibatidine |
| 2'-fluoro-3'-(3'-fluoro-4'-pyridyl)deschloroepibatidine |
| 2'-fluoro-3'-(3'-methoxy-4'-pyridyl)deschloroepibatidine |
| 2'-fluoro-3'-(4'-chloro-3'-pyridyl)deschloroepibatidine |
| 2'-fluoro-3'-(4'-fluoro-3'-pyridyl)deschloroepibatidine |
| 2'-fluoro-3'-(4'-methoxy-3'-pyridyl)deschloroepibatidine |
| 2'-fluoro-3'-(4-nitrophenyl) compound |
| 2'-fluoro-3'-(4-carbamoylphenyl) compound |
| 2′-fluorodeschloroepibatidine |
| 3'-(3″-dimethylaminophenyl)-epibatidine |
| Sazetidine-A |
| GTS-21 |
| 3-[(2,4-Dimethoxy)benzylidene]-anabaseine |
| ABT-418 |
| (±)-epiboxidine |
| 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane |
| AP-202 |
| AP-211 |
| N-(2-Bromophenyl)-. 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
| N-(2-Iodophenyl)-. 9-methyl-9-azabicyclo. [3.3.1]nonan-3-amine |
| 3-(2(S)-azetidinylmethoxy)pyridine |
| 3-{[1-Methyl-2(S)-pyrrolidinyl]methoxy}pyridine |
| (2E)-3–[3–(4–Chloro-3–fluorophenyl)-1–(3–chloro-4–methoxyphenyl)-1H-pyrazol-4–yl]-2–cyano-N meth- anesulfonylprop-2–enamide |
| Hexamethonium |
| eboxidine |
| 7-methylepibatidine |
| PAM-2 |
| PAM-3 |
| PAM-4 |
| PNU-120596 |
| NS-1738 |
| 5-HI |
| tropisetron |
| chlorpyrifos |
| EVP-6124 |
| DN-IMI |
| IMI |
| IMI-olefin |
| Leu119 |
| TrpB |
| TyrA |
| TyrC1 |
| TyrC2 |
Preclinical Pharmacological Applications and Research Utility
3'-(3-Chlorophenyl)epibatidine as a Research Tool for Elucidating nAChR Subtype Contributions
The specific binding properties of this compound make it a valuable tool for dissecting the roles of different nAChR subtypes. Research indicates that like its parent compound epibatidine (B1211577), analogues with a 3'-phenyl group, including the 3-chloro substituted version, exhibit high affinity for the α4β2 nAChR subtype, while showing weak affinity for the α7 nAChR subtype. nih.govnih.gov This selectivity allows researchers to investigate the specific functions mediated by α4β2 receptors. The development of such selective ligands is crucial for understanding the complex pharmacology of the nicotinic system. nih.gov The ability of epibatidine and its analogues to bind with high affinity to specific nAChR subtypes has significantly advanced the understanding of the nAChR pharmacophore. nih.govnih.gov
Potential Research Applications in Understanding Central Nervous System Nicotinic Systems
The unique pharmacological profile of this compound positions it as a significant tool for exploring the nicotinic systems within the central nervous system (CNS). Its potent, yet modulated, partial agonist activity at α4β2* nAChRs, the most abundant nAChR subtype in the brain, allows for the investigation of the roles these receptors play in various physiological and pathological processes. nih.govmdpi.comfrontiersin.org
Emerging Directions in Epibatidine Analogue Research
Innovations in Synthetic Methodology for Enhanced Structural Diversity
The development of novel epibatidine (B1211577) analogues is critically dependent on versatile and efficient synthetic strategies that allow for the creation of a wide range of structurally diverse compounds. A key challenge lies in the construction of the characteristic 7-azabicyclo[2.2.1]heptane core and the subsequent introduction of various substituents.
One of the cornerstone strategies for assembling the bicyclic core is the Diels-Alder reaction. researchgate.netwright.edu Researchers have successfully employed this cycloaddition reaction using pyrrole (B145914) derivatives as the diene component. researchgate.netwright.edu For instance, a versatile four-step synthetic route can begin with a Diels-Alder reaction between N-carbomethoxypyrrole and an appropriate dienophile, followed by subsequent chemical transformations to yield the desired 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net
To achieve greater structural diversity for creating compound libraries, synthetic methodologies have been designed to incorporate orthogonally protected scaffolds. This approach allows for selective deprotection and functionalization at multiple points on the molecule, enabling the rapid generation of numerous analogues from a few core structures. researchgate.net For example, scaffolds can be designed with three points of diversity that can be modified through standard reactions, a strategy that has been exemplified by the synthesis of 24 different compounds from just four core intermediates. researchgate.net
The introduction of the aryl moiety, such as the 3-chlorophenyl group, is often accomplished through modern cross-coupling reactions. Palladium-catalyzed reactions, like the Suzuki coupling, are instrumental in this regard. acs.org This method involves coupling a boronic acid or ester derivative of one component with a halide of the other, providing a powerful tool for creating the carbon-carbon bond between the epibatidine core and the phenyl ring. acs.org For example, the synthesis of 2′-fluoro-3′-(substituted pyridine)deschloroepibatidine analogues has utilized Suzuki coupling to introduce various substituted pyridine (B92270) rings. acs.org Other innovative approaches include reductive palladium-catalyzed Heck-type couplings and ring contraction of larger skeletons, like tropinone (B130398), via Favorskii rearrangement to build the azabicyclic system. researchgate.netacs.org
Exploration of Novel Research Avenues Targeting Specific nAChR Subtypes
A primary goal in modern epibatidine research is to develop analogues that selectively target specific nAChR subtypes. Epibatidine itself is a potent but non-selective agonist, binding with high affinity to multiple subtypes, including α4β2 and α7, which contributes to its high toxicity. mdpi.com By modifying the epibatidine structure, researchers aim to create ligands that are highly selective for a single subtype, which could lead to therapies with fewer side effects. mdpi.comnih.gov
The α4β2 subtype is the most abundant nAChR in the brain and a key target for conditions like nicotine (B1678760) addiction. nih.govmdpi.com Research has shown that introducing substituents at the 3'-position of the pyridine ring, as in 3'-(3-Chlorophenyl)epibatidine and its relatives, can yield compounds with very high affinity and selectivity for the α4β2 subtype over others, such as the α7 subtype. nih.govnih.gov For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues all demonstrated high affinity for α4β2*-nAChRs, with Ki values in the low nanomolar to picomolar range, but had weak affinity for the α7-nAChR. nih.govnih.gov
Interestingly, many of these highly selective 3'-phenyl substituted analogues act as antagonists rather than agonists at the α4β2 receptor. nih.govnih.gov This switch in functionality is a significant finding, as potent and selective nAChR antagonists are valuable pharmacological tools for probing the function of these receptors and have therapeutic potential for treating addiction and other CNS disorders. nih.govnih.gov For example, the 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine analogue was found to be a potent functional antagonist of nicotine-induced effects. nih.gov The development of such compounds that can differentiate between nAChR subtypes is crucial for identifying the specific receptors involved in various physiological and pathological processes. nih.gov
The table below presents binding affinity data for a selection of 3'-phenyl-substituted epibatidine analogues, illustrating their high affinity for the α4β2* nAChR subtype.
| Compound | Substituent on 3'-Phenyl Ring | α4β2* nAChR Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 5a | 4-Nitro | 0.009 | nih.govnih.gov |
| 5c | 4-Cyano | 0.08 | nih.gov |
| 5e | 4-Chloro | 0.12 | nih.gov |
| 5f | 4-(Trifluoromethanesulfonyl) | 0.03 | nih.gov |
| 5g | 4-Carbamoyl | 0.053 | acs.orgnih.gov |
| - | nat-Epibatidine (for comparison) | 0.026 | nih.gov |
Table 1: Binding affinities of selected 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues at the α4β2 nAChR subtype. Data is for (±)-isomers. These compounds generally show low affinity (Ki > 2 µM) for the α7 subtype. nih.gov*
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3'-(3-Chlorophenyl)epibatidine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, a palladium(II) acetate (Pd(OAc)₂)-catalyzed coupling between a boronic acid derivative (e.g., 3-chlorophenylboronic acid) and a halogenated epibatidine precursor (e.g., 7-tert-butoxycarbonyl-2-exo-(5-bromopyridinyl)-7-azabicyclo[2.2.1]heptane). Key intermediates include halogenated pyridine or bicyclic amine derivatives. Reaction conditions (e.g., argon atmosphere, 85°C heating, and Na₂CO₃ as base) are critical for yield optimization .
Q. What are the primary molecular targets of this compound, and how is receptor binding affinity assessed?
- Methodological Answer : This compound primarily targets neuronal α4β2 nicotinic acetylcholine receptors (nAChRs). Binding affinity is quantified via competitive radioligand assays using [³H]epibatidine. Researchers incubate membrane preparations (e.g., from rat brain tissues) with [³H]epibatidine and increasing concentrations of the test compound. Nonspecific binding is measured with 1 mM carbamylcholine. Data are analyzed using single-site inhibition models to calculate IC₅₀ and Ki values .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicity data, adopt precautionary measures:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
- Store waste separately and dispose via certified biohazard waste services.
- Avoid environmental release; use absorbents like diatomite for spills .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro receptor binding affinity and in vivo pharmacological efficacy?
- Methodological Answer :
- Step 1 : Validate in vitro assays using functional tests (e.g., electrophysiology or calcium imaging) to assess partial agonist/antagonist activity.
- Step 2 : Conduct in vivo behavioral tests (e.g., hot-plate or tail-flick assays) to correlate receptor occupancy with analgesic or hypothermic effects.
- Example : this compound analogues show high α4β2 affinity in vitro but nicotine-like agonist potency in vivo, suggesting functional partial agonism. Adjust experimental models to account for metabolic stability or blood-brain barrier penetration .
Q. What strategies optimize the selectivity of this compound for α4β2 nAChRs over α7 subtypes?
- Methodological Answer :
- Strategy 1 : Introduce steric hindrance via bulkier substituents (e.g., 3-dimethylaminophenyl) to reduce α7 binding.
- Strategy 2 : Modify the pyridine ring’s electronic properties (e.g., electron-withdrawing groups like -Cl) to enhance α4β2 specificity.
- Validation : Compare binding kinetics (Kd, Bmax) across receptor subtypes using transfected cell lines (e.g., HEK-293 cells expressing human α4β2 or α7 nAChRs) .
Q. How do structural modifications at the 3′-position of the phenyl ring influence functional antagonism in pain models?
- Methodological Answer :
- Approach : Synthesize derivatives with varied substituents (e.g., -NH₂, -F, -Cl) and test in antagonist assays (e.g., inhibition of nicotine-induced analgesia).
- Data Analysis : Compare AD₅₀ values (dose causing 50% antagonism) across analogues. For instance, the 3-chlorophenyl derivative (5e) exhibits an AD₅₀ of 80 µg/kg in hot-plate tests, outperforming varenicline by 5.9-fold .
Data Contradiction Analysis
Q. Why do some analogues with high α4β2 affinity exhibit weak in vivo potency despite strong in vitro binding?
- Resolution Framework :
- Factor 1 : Pharmacokinetic limitations (e.g., rapid metabolism or poor bioavailability). Address via pharmacokinetic profiling (plasma half-life, AUC measurements).
- Factor 2 : Functional selectivity differences. Use β2-selective antagonists (e.g., dihydro-β-erythroidine) to isolate α4β2-mediated effects.
- Case Study : The 3-aminophenyl analogue (5j) shows high in vitro affinity but requires lower in vivo doses due to enhanced metabolic stability, highlighting the need for integrated pharmacokinetic-pharmacodynamic (PK/PD) models .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
